Sulfidefluor-7 AM

Vue d'ensemble

Description

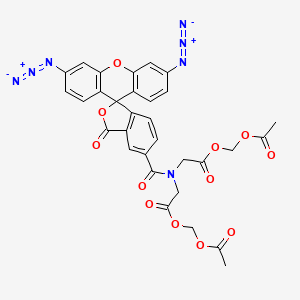

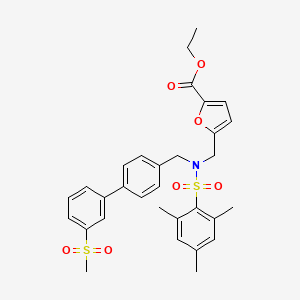

Sulfure de fluor-7 acétoxymethyl ester : (SF7-AM) est une sonde fluorogène piégeant les cellules utilisée pour la détection du sulfure d'hydrogène (H₂S). C'est un dérivé de la rhodamine 110 et il est connu pour sa capacité à fluorescer lors de la réaction avec le sulfure d'hydrogène, ce qui en fait un outil précieux dans diverses applications de recherche scientifique .

Mécanisme D'action

Target of Action

Sulfidefluor-7 AM is primarily targeted towards hydrogen sulfide (H2S) in biological systems . Hydrogen sulfide is a reactive small molecule generated in the body that can be beneficial or toxic due to its potent redox activity .

Mode of Action

This compound is a fluorescent probe that interacts with hydrogen sulfide in a unique way. It contains an acetoxymethyl ester, which enhances cell permeability . Once inside the cell, this ester group is hydrolyzed, resulting in an anionic charge that traps the probe inside the cells . The probe then reacts with the azide moieties with hydrogen sulfide in buffers or live cells .

Biochemical Pathways

The interaction of this compound with hydrogen sulfide is part of a larger biochemical pathway involving the production and signaling of hydrogen sulfide . In particular, it has been used to visualize vascular endothelial growth factor (VEGF)-induced hydrogen sulfide production in human umbilical vein endothelial cells (HUVECS) . Moreover, hydrogen sulfide production is dependent on NADPH oxidase-derived hydrogen peroxide (H2O2), which attenuates VEGF receptor 2 phosphorylation and establishes a link for hydrogen sulfide/hydrogen peroxide crosstalk .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its acetoxymethyl ester group. This group enhances the compound’s cell permeability, allowing it to enter cells more easily . Once inside the cell, the ester group is hydrolyzed, trapping the probe inside the cells . This process influences the bioavailability of this compound, as it ensures that the probe remains within the cells where it can interact with its target, hydrogen sulfide .

Result of Action

The primary result of this compound’s action is the visualization of hydrogen sulfide production within cells . This is achieved through the probe’s reaction with hydrogen sulfide, which leads to the generation of a fluorescent signal . This allows for real-time monitoring of endogenous hydrogen sulfide produced

Analyse Biochimique

Biochemical Properties

Sulfidefluor-7 AM plays a crucial role in biochemical reactions as a hydrogen sulfide fluorescent probe. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These interactions enable this compound to be used in click chemistry applications, facilitating the study of various biochemical processes.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. Once inside the cell, the acetoxymethyl ester groups of this compound are cleaved by intracellular esterases, resulting in an anionic charge that traps the probe within the cell . This allows for the real-time imaging of endogenous hydrogen sulfide production in cells, such as human umbilical vein endothelial cells (HUVECs), where it has been used to visualize VEGF-induced H₂S production . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enabling the detection and study of hydrogen sulfide’s role in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hydrogen sulfide. Upon entering the cell, the probe’s azide moieties react with hydrogen sulfide to generate carboxamide rhodamine 110, which exhibits fluorescence with excitation and emission maxima at 498 nm and 526 nm, respectively . This reaction allows for the specific detection of hydrogen sulfide within cells, providing insights into its role as a signaling molecule and its involvement in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is stable when stored at -20°C, but its stability decreases over time when in solution . Long-term studies have shown that the probe can be used to monitor hydrogen sulfide production in cells over extended periods, providing valuable data on the temporal dynamics of H₂S signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the probe can be used to visualize hydrogen sulfide production in various tissues, with dosage-dependent effects observed. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve accurate and reliable results .

Metabolic Pathways

This compound is involved in metabolic pathways related to hydrogen sulfide detection. The probe interacts with intracellular esterases, which cleave the acetoxymethyl ester groups, resulting in the trapping of the probe within the cell . This interaction is crucial for the probe’s ability to detect and visualize hydrogen sulfide production in real-time.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its cell-permeable acetoxymethyl ester form. Once inside the cell, the ester groups are cleaved, trapping the probe and allowing for the detection of hydrogen sulfide production . The distribution of this compound within tissues can be influenced by factors such as cell type and the presence of specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its ability to be trapped within cells after the cleavage of its acetoxymethyl ester groups. This localization allows for the specific detection of hydrogen sulfide within various cellular compartments, providing insights into the role of H₂S in different cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Sulfure de fluor-7 acétoxymethyl ester implique l'incorporation de groupes azotures et de groupes acétoxymethyl ester dans la structure de la rhodamine 110. Les groupes azotures sont introduits pour faciliter la réaction avec le sulfure d'hydrogène, tandis que les groupes acétoxymethyl ester améliorent la perméabilité cellulaire et piègent la sonde à l'intérieur des cellules après hydrolyse par les estérases intracellulaires .

Méthodes de production industrielle : La production industrielle du Sulfure de fluor-7 acétoxymethyl ester implique généralement des techniques de synthèse organique à grande échelle. Le processus comprend la préparation d'intermédiaires, des étapes de purification et des mesures de contrôle qualité pour garantir la pureté élevée et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Sulfure de fluor-7 acétoxymethyl ester subit principalement des réactions de réduction avec le sulfure d'hydrogène. Les groupes azotures dans le composé sont réduits en amines primaires, rétablissant la fluorescence du fluorophore « cagé » .

Réactifs et conditions courants :

Réactifs : Sulfure d'hydrogène (H₂S)

Conditions : Les réactions se produisent généralement dans des tampons ou des cellules vivantes, où les estérases intracellulaires clivent les groupes acétoxymethyl ester, piégeant la sonde à l'intérieur des cellules

Principaux produits : Le principal produit formé par la réaction du Sulfure de fluor-7 acétoxymethyl ester avec le sulfure d'hydrogène est la carboxamide rhodamine 110, qui présente des maximums d'excitation/d'émission de 498/526 nm, respectivement .

Applications de la recherche scientifique

Le Sulfure de fluor-7 acétoxymethyl ester est largement utilisé dans la recherche scientifique pour la détection et l'imagerie du sulfure d'hydrogène dans divers systèmes biologiques. Ses applications comprennent :

Chimie : Utilisé comme sonde fluorescente pour étudier la signalisation du sulfure d'hydrogène et son rôle dans diverses réactions chimiques

Biologie : Employé dans l'imagerie des cellules vivantes pour visualiser la production de sulfure d'hydrogène et les voies de signalisation

Médecine : Utilisé dans la recherche pour comprendre le rôle du sulfure d'hydrogène dans les processus physiologiques et pathologiques, y compris ses applications thérapeutiques potentielles

Industrie : Appliqué dans le développement d'outils de diagnostic et de capteurs pour détecter le sulfure d'hydrogène dans les environnements et les milieux industriels

Mécanisme d'action

Le mécanisme d'action du Sulfure de fluor-7 acétoxymethyl ester implique son entrée dans les cellules, où les estérases intracellulaires clivent les groupes acétoxymethyl ester, ce qui entraîne une charge anionique qui piège la sonde à l'intérieur des cellules. Les groupes azotures réagissent ensuite avec le sulfure d'hydrogène pour générer de la carboxamide rhodamine 110, qui fluoresce, permettant la détection et l'imagerie du sulfure d'hydrogène .

Applications De Recherche Scientifique

Sulfidefluor-7 acetoxymethyl ester is widely used in scientific research for the detection and imaging of hydrogen sulfide in various biological systems. Its applications include:

Chemistry: Used as a fluorescent probe to study hydrogen sulfide signaling and its role in various chemical reactions

Biology: Employed in live cell imaging to visualize hydrogen sulfide production and signaling pathways

Medicine: Utilized in research to understand the role of hydrogen sulfide in physiological and pathological processes, including its potential therapeutic applications

Industry: Applied in the development of diagnostic tools and sensors for detecting hydrogen sulfide in environmental and industrial settings

Comparaison Avec Des Composés Similaires

Composés similaires :

- Sulfure de fluor-5 acétoxymethyl ester

- Sulfure de fluor-6 acétoxymethyl ester

- Sulfure de fluor-8 acétoxymethyl ester

Comparaison : Le Sulfure de fluor-7 acétoxymethyl ester est unique en raison de ses maximums d'excitation/d'émission spécifiques (498/526 nm) et de sa sensibilité élevée au sulfure d'hydrogène. Comparé à des composés similaires, il offre une perméabilité cellulaire et une efficacité de piégeage améliorées, ce qui en fait un choix privilégié pour l'imagerie des cellules vivantes et la détection du sulfure d'hydrogène .

Propriétés

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAZHSBWGCYJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416872-50-8 | |

| Record name | 1416872-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulfidefluor-7 AM help researchers study the link between H2S and microvascular remodeling in obesity?

A: Research indicates that obesity can lead to decreased H2S levels in blood vessels, contributing to structural changes known as inward hypertrophic remodeling []. this compound allows researchers to quantify these H2S changes. In a study using a mouse model of diet-induced obesity, researchers employed this compound to demonstrate a significant decrease in H2S concentration within mesenteric resistance arterioles of obese mice compared to their lean counterparts []. This observation, alongside findings of altered vessel mechanics and gene expression related to extracellular matrix remodeling, suggests a role for H2S depletion in the vascular changes seen in obesity [].

Q2: Can manipulating H2S levels impact the microvascular remodeling observed in obesity?

A: Research suggests that modulating H2S levels could potentially influence the microvascular remodeling process. One study showed that inhibiting cystathionine γ-lyase (CSE), an enzyme responsible for H2S production, exacerbated the genetic changes associated with inward hypertrophic remodeling in obese mice []. Conversely, administering the H2S donor GYY4137 partially mitigated these changes []. These findings imply that maintaining adequate H2S levels might hold therapeutic potential for obesity-related microvascular complications.

Q3: How was this compound used to investigate the role of H2S in diabetic bone marrow cell dysfunction?

A: Research has shown that bone marrow cells (BMCs) from diabetic mice exhibit decreased H2S production and reduced levels of CSE []. In one study, this compound was likely used (the exact method was not specified in the abstract) to confirm the reduced H2S production in BMCs isolated from diabetic db/db mice compared to controls []. This observation is significant because impaired H2S production was linked to reduced BMC survival, migration, and ability to promote blood vessel formation, all crucial for repairing ischemic tissue damage [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)